molecular formula C11H15NO3 B025448 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol CAS No. 100112-61-6

4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol

Cat. No. B025448
M. Wt: 209.24 g/mol
InChI Key: REBGJGKBMBFBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, also known as HPB-CD, is a cyclodextrin derivative that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. HPB-CD is a water-soluble compound that has been found to exhibit excellent properties as a host molecule for various guest molecules, making it a promising candidate for drug delivery systems, analytical chemistry, and other related fields.

Mechanism Of Action

The mechanism of action of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol can accommodate guest molecules, while the hydrophilic exterior of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol allows it to dissolve in water, making it an excellent host molecule for various drug molecules.

Biochemical And Physiological Effects

4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol has been found to exhibit excellent biocompatibility and low toxicity, making it a promising candidate for drug delivery systems. Studies have shown that 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol can improve the solubility and bioavailability of various drug molecules, leading to improved therapeutic efficacy.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol is its ability to form inclusion complexes with various guest molecules, making it a versatile host molecule for drug delivery systems and other related fields. However, the synthesis of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol can be challenging, and the purification process can be time-consuming and costly.

Future Directions

There are several future directions for the research and development of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, including the investigation of its potential applications in targeted drug delivery systems, gene therapy, and nanomedicine. Additionally, further studies are needed to explore the safety and efficacy of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol in various biological systems, including animal models and human clinical trials.
Conclusion:
In conclusion, 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol is a promising cyclodextrin derivative that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. Its ability to form inclusion complexes with various guest molecules makes it a versatile host molecule for drug delivery systems and other related fields. Further research and development of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol could lead to significant advancements in drug delivery systems, gene therapy, and nanomedicine.

Synthesis Methods

The synthesis of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol involves the reaction of piperidine, resorcinol, and formaldehyde in the presence of hydrochloric acid. The reaction results in the formation of 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol, which is then purified and isolated using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol has been extensively studied for its potential applications in various scientific fields, including drug delivery systems, analytical chemistry, and material science. Its unique chemical structure allows it to form inclusion complexes with various guest molecules, including drugs, which can improve their solubility, stability, and bioavailability.

properties

CAS RN

100112-61-6

Product Name

4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-(3-hydroxypiperidin-3-yl)benzene-1,2-diol

InChI

InChI=1S/C11H15NO3/c13-9-3-2-8(6-10(9)14)11(15)4-1-5-12-7-11/h2-3,6,12-15H,1,4-5,7H2

InChI Key

REBGJGKBMBFBHE-UHFFFAOYSA-N

SMILES

C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O

Canonical SMILES

C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O

synonyms

1,2-Benzenediol, 4-(3-hydroxy-3-piperidinyl)- (9CI)

Origin of Product

United States

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